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Compound of Interest

Compound Name: Ethyl 4-fluorobenzoate

Cat. No.: B057995 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
fluorobenzoate, a key intermediate in the synthesis of various pharmaceuticals and

agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists,

and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for Ethyl 4-fluorobenzoate
are presented below.

¹H NMR Data
The ¹H NMR spectrum of Ethyl 4-fluorobenzoate exhibits characteristic signals corresponding

to the ethyl group and the aromatic protons.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.04-8.09 m 2H (aromatic)

7.08-7.14 m 2H (aromatic)

4.38 q 7.0 2H (CH₂)

1.40 t 7.0 3H (CH₃)

Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-fluorobenzoate.[1]

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

165.7 C=O (ester)

165.0 (d, J=252.5 Hz) C-F

132.2 (d, J=9.2 Hz) Ar-C

126.5 (d, J=3.0 Hz) Ar-C

115.5 (d, J=22.0 Hz) Ar-C

61.2 O-CH₂

14.3 CH₃

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 4-fluorobenzoate.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of Ethyl 4-fluorobenzoate shows

characteristic absorption bands for the ester and the carbon-fluorine bond.
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Wavenumber (cm⁻¹) Assignment

1726 C=O stretch (α,β-unsaturated ester)[2]

1300-1000 C-O stretch[2]

~1250 C-F stretch

~3000 Aromatic C-H stretch

~2900 Aliphatic C-H stretch

Table 3: Key IR Absorption Bands for Ethyl 4-fluorobenzoate.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of Ethyl 4-
fluorobenzoate provides information about its molecular weight and fragmentation pattern.[3]

[4]

m/z Relative Intensity (%) Assignment

168 100 [M]⁺ (Molecular Ion)

140 ~60 [M - C₂H₄]⁺

123 ~80 [M - OC₂H₅]⁺

95 ~50 [C₆H₄F]⁺

Table 4: Major Fragments in the EI Mass Spectrum of Ethyl 4-fluorobenzoate.

Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
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Instrumentation: A Bruker 400 MHz spectrometer or equivalent.[1]

Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃).[1][5] Tetramethylsilane (TMS) is used as an internal standard for chemical shift

referencing.[5]

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. For ¹H NMR,

standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is

typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a liquid sample like Ethyl 4-fluorobenzoate, a thin film can be

prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be

obtained from a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell. For gas-

phase IR, the sample is introduced into a gas cell.[3]

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum is first collected and then subtracted from the sample spectrum.

Mass Spectrometry
Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a magnetic

sector or quadrupole analyzer.[6]

Sample Introduction: The sample is introduced into the ion source, typically via a direct

insertion probe or through a gas chromatograph (GC-MS).

Ionization: Electron ionization is performed at a standard electron energy of 70 eV.[6]

Data Acquisition: The mass spectrum is scanned over a suitable mass range (e.g., m/z 40-

200) to detect the molecular ion and major fragment ions.

Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like Ethyl 4-fluorobenzoate.

Workflow for Spectroscopic Analysis of Ethyl 4-fluorobenzoate
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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